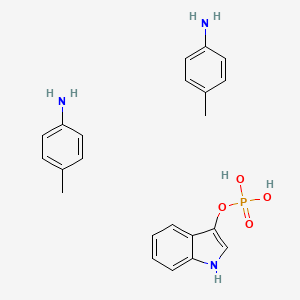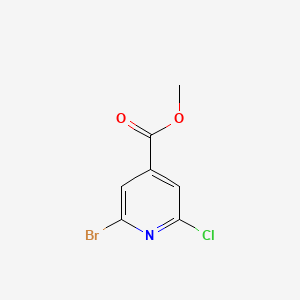
3-Indoxyl Phosphate, Di-p-Toluidinium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is a chemical compound with the molecular formula C22H26N3O4P and a molecular weight of 427.4 g/mol . It is primarily used as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . This compound is valuable in various biochemical and histochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl Phosphate, Di-p-Toluidinium Salt involves the esterification of indoxyl with phosphoric acid, followed by the formation of a salt with p-toluidine. The reaction typically requires controlled conditions, including specific temperatures and solvents such as dimethyl sulfoxide (DMSO) or methanol . The compound is then purified through crystallization or other separation techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in powder form and stored at low temperatures (around -20°C) to maintain stability .
化学反応の分析
Types of Reactions
3-Indoxyl Phosphate, Di-p-Toluidinium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to produce indoxyl and phosphate.
Oxidation: Indoxyl, the hydrolysis product, can undergo oxidation to form indigo dye.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of this compound.
Oxidizing Agents: Such as atmospheric oxygen, which can oxidize indoxyl to indigo.
Major Products Formed
Indoxyl: Formed through hydrolysis.
Indigo Dye: Formed through the oxidation of indoxyl.
科学的研究の応用
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is widely used in scientific research, including:
Histochemistry: As a substrate for alkaline phosphatase in histochemical staining to visualize enzyme activity.
Biochemistry: In enzyme kinetics studies to understand the behavior of alkaline phosphatase.
Medical Diagnostics: Used in diagnostic assays to detect enzyme activity related to various diseases.
Industrial Applications: Employed in the production of dyes and pigments through its oxidation products.
作用機序
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 3-Indoxyl Phosphate, Di-p-Toluidinium Salt releases indoxyl, which can then be oxidized to form a visible indigo dye . This colorimetric change is used to detect and quantify enzyme activity in various assays.
類似化合物との比較
Similar Compounds
5-Bromo-4-chloro-3-indolyl Phosphate: Another substrate for alkaline phosphatase, used in similar applications.
3-Indoxyl Phosphate Disodium Salt: A similar compound with different counterions, used in biochemical assays.
Uniqueness
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon enzymatic reaction. This makes it particularly useful in histochemical and diagnostic applications where visual detection is crucial .
特性
CAS番号 |
103404-81-5 |
|---|---|
分子式 |
C15H17N2O4P |
分子量 |
320.28 g/mol |
IUPAC名 |
1H-indol-3-yl dihydrogen phosphate;4-methylaniline |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 |
InChIキー |
DVFSEXUMYANGAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
正規SMILES |
CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)



![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)






![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)
